molecular formula C17H24N2O4 B1377251 benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate CAS No. 1199792-80-7

benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate

Cat. No.: B1377251
CAS No.: 1199792-80-7
M. Wt: 320.4 g/mol
InChI Key: VDYDKXWODONWLD-UHFFFAOYSA-N
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Description

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1199792-80-7. It has a molecular weight of 320.39 . The IUPAC name for this compound is tert-butyl ((1- ((((benzyloxy)carbonyl)amino)cyclopropyl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Sustainable Synthesis of Carbamates

Researchers have explored eco-friendly methods for synthesizing carbamates. A study by Lanzillotto et al. (2015) utilized 1,1′-Carbonyldiimidazole (CDI) as an acylation agent for the mechanochemical preparation of carbamates, demonstrating an environmentally friendly alternative to traditional synthesis methods. This approach emphasizes the role of mechanochemistry in enhancing reactivity under mild conditions without the need for activation, presenting a sustainable pathway for carbamate synthesis (Lanzillotto et al., 2015).

Synthesis of Cyclopropyl-Containing Amino Acids

The compound has been instrumental in the synthesis of cyclopropyl-containing amino acids, offering new avenues for the development of peptidomimetics and other bioactive molecules. Limbach et al. (2009) highlighted its utility in Michael additions and Diels–Alder reactions, which lead to protected forms of these amino acids. This underscores the compound's versatility as a building block in the synthesis of geometrically constrained bicyclic peptidomimetics, furthering the exploration of novel therapeutic agents (Limbach et al., 2009).

Development of Functionalized Cyclopropanes

Functionalized cyclopropanes are valuable in medicinal chemistry due to their potential biological activity. Brackmann et al. (2005) reported the titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides, leading to the synthesis of cyclopropyl analogues of β-homoornithine and β-homoglutamic acid. This method offers a strategic approach to accessing protected β-(aminocyclopropyl)carboxylic acid building blocks, which are pertinent for the creation of small peptide analogues with potential therapeutic applications (Brackmann et al., 2005).

Anionic Ring-Opening Polymerization of Amino Acid-Derived Cyclic Carbonates

Sanda et al. (2001) explored the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, highlighting a novel application of carbamates in polymer science. This research demonstrates the utility of carbamates in generating polycarbonates from l-serine and l-threonine-based cyclic carbonates, offering insights into the development of biodegradable polymers (Sanda et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The MSDS (Material Safety Data Sheet) for this compound can provide more detailed safety and hazard information .

Future Directions

The future directions for the use and study of this compound are not specified in the sources I found. It’s possible that it could be used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Properties

IUPAC Name

benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYDKXWODONWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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